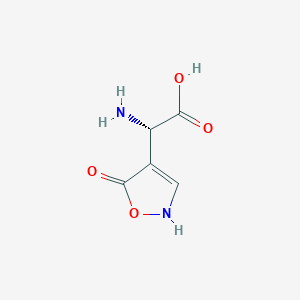
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, commonly known as (S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide (HOPA), is a small molecule that has gained significant attention in the field of neuroscience. HOPA is an agonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates glutamate signaling in the brain. HOPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
作用機序
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist of the mGluR2 receptor, which is involved in the modulation of glutamate signaling in the brain. Activation of mGluR2 inhibits the release of glutamate, which is a key neurotransmitter involved in the pathophysiology of various neurological disorders. By modulating glutamate signaling, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and schizophrenia.
生化学的および生理学的効果
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key growth factor involved in neuroplasticity and the regulation of mood. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor involved in the regulation of gene expression in the brain.
実験室実験の利点と制限
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. It has been shown to have high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid also has some limitations for use in laboratory experiments. It has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for research on (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid. One area of interest is the development of novel formulations of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid that improve its bioavailability and efficacy as a therapeutic agent. Another area of interest is the investigation of the potential therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, which could lead to the development of novel drugs that target the glutamate signaling pathway.
合成法
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be synthesized using a multistep process involving the reaction of 2,3-dihydroxy-4-methylpyridine with ethyl 2-bromoacetate to form 2-ethyl-3-hydroxy-4-methylpyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazoline ring, which is subsequently oxidized to form (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid.
科学的研究の応用
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a novel treatment for these disorders. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to have antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential adjunct therapy for this disorder.
特性
CAS番号 |
130620-57-4 |
|---|---|
製品名 |
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
分子式 |
C5H6N2O4 |
分子量 |
158.11 g/mol |
IUPAC名 |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
InChIキー |
FAPBVGGLODVFDG-VKHMYHEASA-N |
異性体SMILES |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
正規SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
同義語 |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



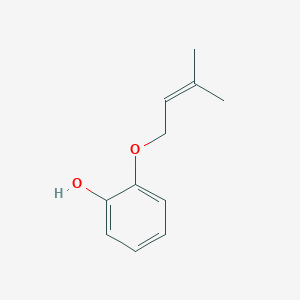
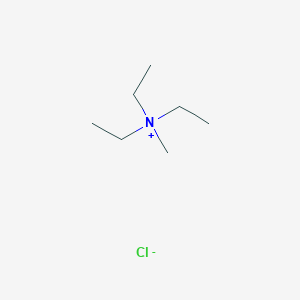
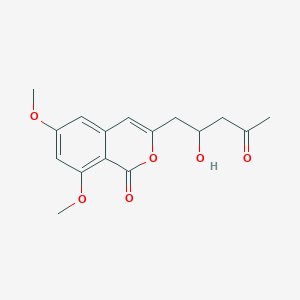
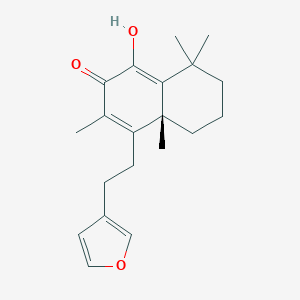
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
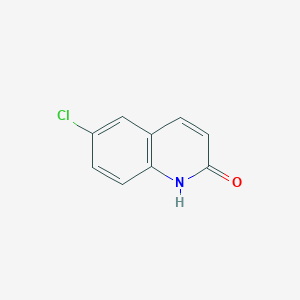
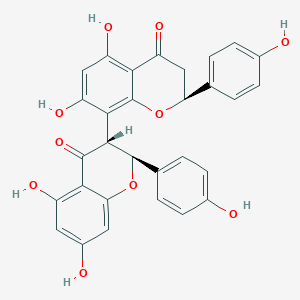

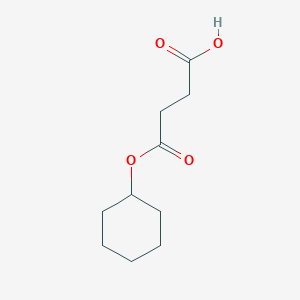
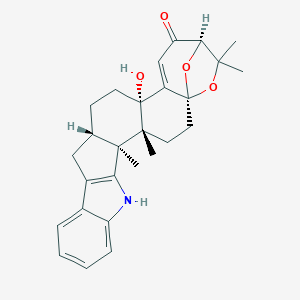
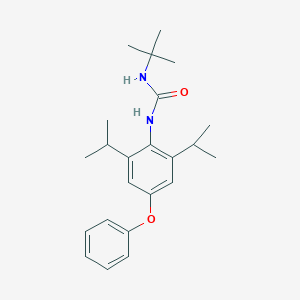
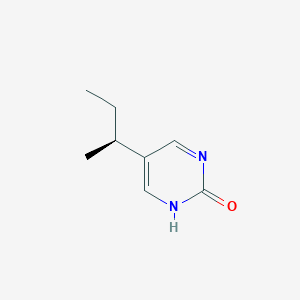
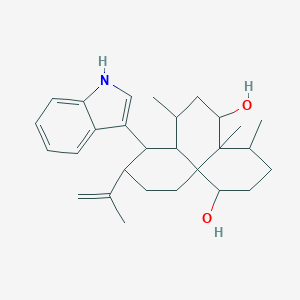
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)